molecular formula C13H14N4O3S B4548120 N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Cat. No.: B4548120
M. Wt: 306.34 g/mol
InChI Key: QQACXKQHVJCFSU-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C13H14N4O3S and its molecular weight is 306.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.07866149 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quality Control and Standardization

The development of quality control methods for promising anticonvulsants has shown that derivatives of 1,3,4-thiadiazole, such as N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrate significant potential. These derivatives exhibit high anticonvulsive activity and are subject to quality control techniques including identification, impurity determination, and quantitative determination. Spectroscopic methods and chromatography are essential for ensuring the substance's purity and effectiveness in further preclinical studies (Sych et al., 2018).

Antileishmanial Activity

Research into 1,3,4-thiadiazol derivatives has expanded into the development of compounds with potential antileishmanial activity. The introduction of specific moieties, such as the N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moiety, to the C-2 amine of the thiadiazole ring, has yielded compounds with promising in vitro efficacy against the Leishmania major parasite. This exploration into novel functionalities demonstrates the versatility of thiadiazole derivatives in addressing various infectious diseases (Tahghighi et al., 2012).

Antibacterial and Metal Complex Formation

The synthesis of metal complex derivatives involving 1,3,4-thiadiazole shows that these compounds can engage in strong coordination chemistry with various metals, resulting in structures with potential antibacterial properties. This aspect of 1,3,4-thiadiazole research not only expands its application in medicinal chemistry but also in materials science, highlighting the compound's ability to form complexes with diverse biological and chemical functionalities (Yousif et al., 2017).

Photodynamic Therapy Applications

The structural modification of thiadiazole derivatives has led to the development of compounds with high singlet oxygen quantum yields, making them suitable for photodynamic therapy (PDT) applications in treating cancer. The incorporation of thiadiazole units into photosensitizer structures enhances their photophysical and photochemical properties, crucial for the effective destruction of cancer cells through light-induced reactive oxygen species production (Pişkin et al., 2020).

Antimicrobial Activity Enhancement

The synthesis of novel sulfonamide derivatives containing 1,3-thiazole fragments underlines the potential of thiadiazole derivatives in antimicrobial therapy. These compounds, synthesized using efficient, solvent-free conditions, have demonstrated significant antibacterial activity, emphasizing the thiadiazole ring's contribution to enhancing the antimicrobial efficacy of sulfonamides (Rafiee Pour et al., 2019).

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-2-3-4-11-15-16-13(21-11)14-12(18)9-5-7-10(8-6-9)17(19)20/h5-8H,2-4H2,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQACXKQHVJCFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.